molecular formula C14H16FNO3 B2708057 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2034558-80-8

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one

Cat. No.: B2708057
CAS No.: 2034558-80-8
M. Wt: 265.284
InChI Key: OMHQDRWYETURIP-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.284. The purity is usually 95%.
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Scientific Research Applications

Domino Assembly of Trifluoromethylated N,O-Heterocycles

Rulev et al. (2016) presented a method for synthesizing trifluoromethylated morpholines and 1,4-oxazepanes through a domino reaction of fluorinated α-bromoenones with β-amino alcohols. This process highlights the compound's utility in creating complex heterocyclic systems, which could be beneficial for pharmaceuticals and materials science (Rulev et al., 2016).

Aerobic Alcohol Oxidation

Toda et al. (2023) discovered that hydroxylamines derived from 7-azabicyclo[2.2.1]heptan-7-ol can catalyze the oxidation of secondary alcohols to ketones using molecular oxygen, showcasing the compound's role in green chemistry and synthetic applications (Toda et al., 2023).

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Garsi et al. (2022) developed a synthetic approach to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, leading to analogues of FDA-approved drugs like baclofen and pregabalin. This research signifies the compound's potential in drug development, offering a platform for structural diversity in medicinal chemistry (Garsi et al., 2022).

Antimicrobial and Antitumor Activities

Singh and Micetich (2003) reported on the antitumor activity of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, indicating the structural framework's potential in developing new anticancer agents. This study underlines the role of such compounds in therapeutic applications, especially in oncology (Singh & Micetich, 2003).

Muscarinic Receptor Subtype Selective Agonists

Research by Tecle et al. (1993) on 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists showcases the compound's application in designing subtype-selective muscarinic receptor agonists. Such work contributes to the development of targeted therapies in neurological disorders, further exemplifying the compound's utility in pharmacological research (Tecle et al., 1993).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9(19-13-5-3-2-4-12(13)15)14(17)16-7-11-6-10(16)8-18-11/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHQDRWYETURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CO2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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